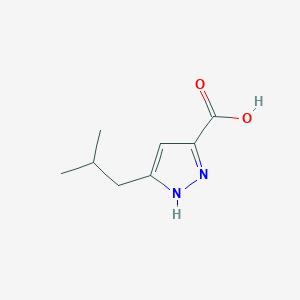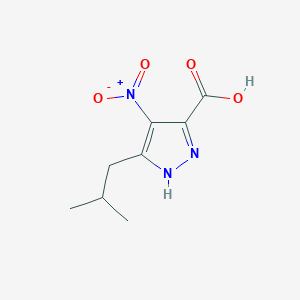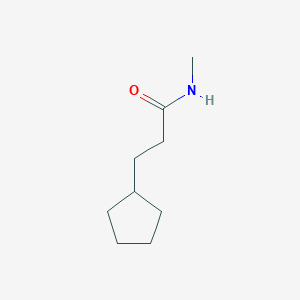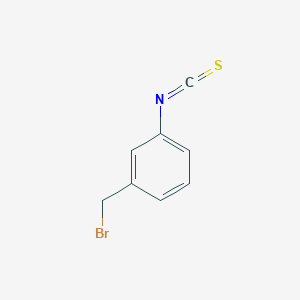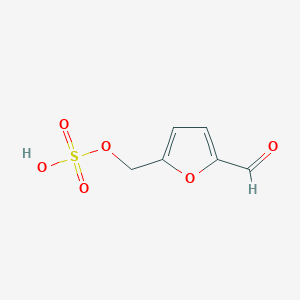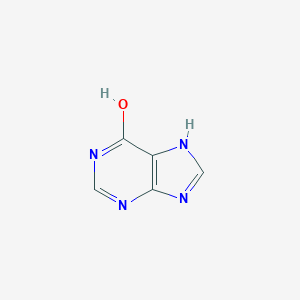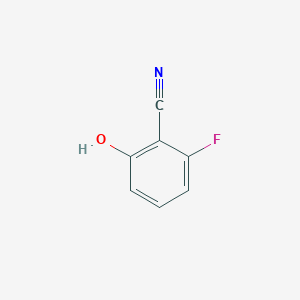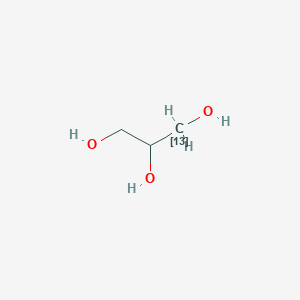
(113C)Propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Glycerol, also known as propane-1,2,3-triol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . It occurs in nature as a triester in oils and fats .
Synthesis Analysis
Glycerol has been produced for over 200 years from vegetable oils and animal fats by hydrolysis, saponification, and transesterification reactions . It can also be obtained on a large scale from propylene, which is very cheaply obtained from the cracking of petroleum .Molecular Structure Analysis
The chemical structure of glycerol consists of three hydroxyl groups (-OH) attached to the carbon atoms . To write the structure for propane-1,2,3-triol, we first draw the longest carbon chain with 3 carbons. Then we number the carbons and add an OH (hydroxyl group) on the 1st carbon, on the 2nd carbon, and on the 3rd carbon .Chemical Reactions Analysis
In the domain of coordination chemistry, glycerol is proving to be a suitable ligand, capable of binding to one or more metal centers, either directly in its triol H3 gly form (rather rare), or in its various deprotonated glycerolate forms .Physical And Chemical Properties Analysis
Glycerol is an organic compound with the chemical formula C3H8O3. It has a molar mass of 92.09382 g/mol, a density of 1.26 g/cm3, and a boiling point of 554 °F (290 °C) .Zukünftige Richtungen
Glycerol plays a key role in sustainable and green chemistry. It is an essential C3 precursor in the chemical industry, used in the production of several intermediates and it avoids the need for petroleum-based precursors . It is also used on a large scale in the production of plastics, for example for manufacturing polyurethane foams .
Eigenschaften
IUPAC Name |
(113C)propane-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13CH2]O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(113C)Propane-1,2,3-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

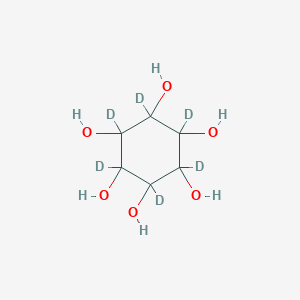
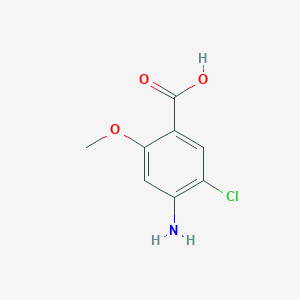
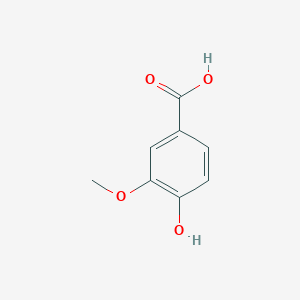
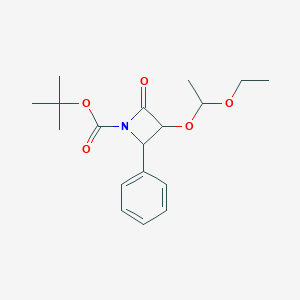
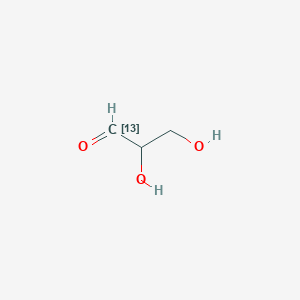
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
